molecular formula C9H7NO3S B14465863 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid CAS No. 70685-30-2

3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid

Cat. No.: B14465863
CAS No.: 70685-30-2
M. Wt: 209.22 g/mol
InChI Key: WBGQRBFYFFAULB-UHFFFAOYSA-N
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Description

3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by a benzene ring fused to a thiazine ring, with a keto group at the 3-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid typically involves the condensation of 2-aminothiophenol with a suitable carboxylic acid derivative. One common method is the reaction of 2-aminothiophenol with methyl chloroacetate in the presence of potassium carbonate in dimethylformamide (DMF) at reflux conditions . This reaction yields 3,4-dihydro-2H-1,4-benzothiazine-3-one, which can be further oxidized to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted benzothiazine derivatives.

Scientific Research Applications

3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 3,4-Dihydro-2H-1,4-benzothiazine-3-carboxylic acid
  • 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid
  • 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid

Comparison: Compared to similar compounds, 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid is unique due to its specific substitution pattern and functional groups. This uniqueness contributes to its distinct chemical reactivity and biological activity. For instance, the presence of the carboxylic acid group enhances its solubility in aqueous media, which can be advantageous in certain applications .

Properties

IUPAC Name

3-oxo-4H-1,4-benzothiazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c11-8-7(9(12)13)14-6-4-2-1-3-5(6)10-8/h1-4,7H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGQRBFYFFAULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90500766
Record name 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70685-30-2
Record name 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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